molecular formula C13H8F5N3O B11079175 4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile CAS No. 445465-06-5

4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile

Cat. No.: B11079175
CAS No.: 445465-06-5
M. Wt: 317.21 g/mol
InChI Key: UGFPVTSWPQNZMB-UHFFFAOYSA-N
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Description

4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, can also be integrated into the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The pentafluoroethyl group enhances its binding affinity and selectivity, making it a potent inhibitor. The pathways involved may include inhibition of DNA synthesis and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile stands out due to its unique pentafluoroethyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

445465-06-5

Molecular Formula

C13H8F5N3O

Molecular Weight

317.21 g/mol

IUPAC Name

4-amino-6-methoxy-2-(1,1,2,2,2-pentafluoroethyl)quinoline-3-carbonitrile

InChI

InChI=1S/C13H8F5N3O/c1-22-6-2-3-9-7(4-6)10(20)8(5-19)11(21-9)12(14,15)13(16,17)18/h2-4H,1H3,(H2,20,21)

InChI Key

UGFPVTSWPQNZMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(C(F)(F)F)(F)F

Origin of Product

United States

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